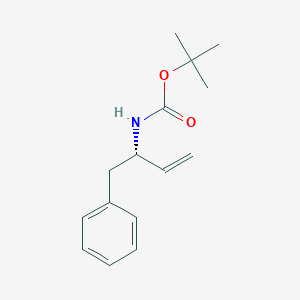

(S)-3-Boc-amino-4-phenyl-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-phenylbut-3-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHEVXTGAEKIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Stereoselective Synthesis of (S)-3-Boc-amino-4-phenyl-1-butene from L-Phenylalanine

Abstract

Chiral allylic amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their synthesis with high stereochemical fidelity is a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth, field-proven methodology for the multi-step synthesis of (S)-3-Boc-amino-4-phenyl-1-butene, a valuable chiral building block, starting from the readily available and enantiopure amino acid, L-phenylalanine. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of each synthetic transformation, the underlying mechanistic principles, and the rationale behind critical experimental choices. The protocols described herein are designed to be self-validating, ensuring reproducibility and high fidelity.

Introduction: The Strategic Pathway from Amino Acid to Allylic Amine

The transformation of α-amino acids into versatile chiral intermediates is a powerful strategy in asymmetric synthesis. L-phenylalanine serves as an ideal chiral pool starting material, providing the core stereocenter and phenyl-ethyl backbone for our target molecule. The synthetic route is designed as a four-step sequence that preserves the stereochemical integrity of the original α-carbon.

The overall strategy involves:

-

N-Protection: Masking the nucleophilic amino group of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[3]

-

Carboxyl Reduction: Selective reduction of the carboxylic acid moiety to a primary alcohol, yielding N-Boc-L-phenylalaninol.[4]

-

Alcohol Oxidation: Mild oxidation of the primary alcohol to the corresponding aldehyde, N-Boc-L-phenylalaninal, a crucial and often sensitive intermediate.[5]

-

Olefination: Conversion of the aldehyde to the terminal alkene via a Wittig reaction to furnish the final product.[6]

This guide will dissect each of these transformations, providing both the practical "how" and the critical "why" for each procedural step.

Sources

- 1. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. benthamopen.com [benthamopen.com]

- 5. An Improved Preparation of (S)-N-(Boc)-Cyclohexylalaninal. The Moffat- Swern Oxidation of α-Amino Alcohols. (1993) | Damian J. Krysan [scispace.com]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

Chemical structure and stereochemistry of (S)-3-Boc-amino-4-phenyl-1-butene

An In-depth Technical Guide to (S)-3-Boc-amino-4-phenyl-1-butene

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure intermediates is paramount. The biological activity of a drug molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a critical aspect of drug design and development.[1][2] this compound stands out as a versatile and highly valuable chiral building block. Its structure incorporates several key features: a stereodefined secondary amine protected by the robust tert-butyloxycarbonyl (Boc) group, an accessible terminal alkene for further chemical modification, and a phenyl group that serves as a common structural motif in many bioactive molecules.

The Boc protecting group is instrumental, offering stability across a wide range of reaction conditions, particularly those involving nucleophiles and bases, while allowing for facile deprotection under acidic conditions.[3] This orthogonality is a cornerstone of modern multi-step synthesis. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals who leverage such intermediates to construct complex molecular architectures. We will delve into its structural and stereochemical nuances, outline a logical synthetic approach, detail its analytical characterization, and discuss its application as a strategic precursor in synthetic campaigns.

Chemical Structure and Stereochemistry

The unambiguous identification and characterization of this compound are founded on its unique molecular structure.

-

Molecular Formula: C₁₅H₂₁NO₂[4]

-

Molecular Weight: 247.34 g/mol [4]

-

IUPAC Name: tert-butyl N-[(2S)-1-phenylbut-3-en-2-yl]carbamate[5]

The molecule's core features include:

-

A Butene Backbone: A four-carbon chain with a terminal double bond (C1-C2).

-

A Chiral Center (C3): The third carbon atom is a stereocenter, bearing four different substituents: a hydrogen atom, a vinyl group (-CH=CH₂), a Boc-protected amino group, and a benzyl group (-CH₂-Ph). The absolute configuration is designated as (S) according to the Cahn-Ingold-Prelog priority rules.

-

Boc-Protected Amine: The amino group at the C3 position is protected as a tert-butyl carbamate. This group is sterically bulky and chemically robust, preventing the nitrogen from acting as a nucleophile or base under many reaction conditions.

-

Phenyl Group: A benzyl substituent attached to the chiral center provides a lipophilic aromatic moiety, a common feature in many pharmacophores.

Caption: 2D structure of this compound.

Synthesis and Manufacturing Principles

While numerous proprietary methods exist, a robust and common strategy for synthesizing chiral amines involves starting from readily available chiral precursors, such as amino acids. A logical and field-proven approach to this compound begins with N-Boc-L-phenylalanine. This strategy ensures the stereocenter is set from the beginning, avoiding costly chiral resolution or complex asymmetric synthesis steps later on.

The overall transformation requires two key steps: the reduction of the carboxylic acid to an aldehyde and the subsequent olefination to form the terminal alkene.

Caption: General synthetic workflow from N-Boc-L-phenylalanine.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative, self-validating system. Each step includes checkpoints and rationale.

Step 1: Synthesis of N-Boc-L-phenylalaninal

-

Causality: Direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the alcohol. A common and highly reliable method is to first convert the acid to a Weinreb amide, which is then cleanly reduced to the aldehyde using a hydride reagent like Diisobutylaluminium hydride (DIBAL-H). The Weinreb amide forms a stable chelate with the reducing agent, preventing over-reduction.

-

Methodology:

-

Dissolve N-Boc-L-phenylalanine (1.0 eq) and N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM).

-

Add a coupling agent such as EDC (1.2 eq) and a catalyst like DMAP (0.1 eq) or a base like N-Methylmorpholine (2.5 eq).

-

Stir at room temperature for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup to remove water-soluble reagents. The Weinreb amide intermediate is purified by column chromatography.

-

Dissolve the purified Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise. The low temperature is critical to prevent side reactions and preserve chirality.

-

After 1-2 hours, quench the reaction carefully with methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow to warm to room temperature and stir vigorously until two clear layers form.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to yield the crude aldehyde, which is often used directly in the next step.

-

Step 2: Wittig Olefination

-

Causality: The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. The use of a non-stabilized ylide, such as that derived from methyltriphenylphosphonium bromide, reliably produces the terminal alkene. Anhydrous and inert conditions are essential as the ylide is highly basic and air-sensitive.

-

Methodology:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as n-Butyllithium (n-BuLi) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) dropwise. The formation of the bright yellow or orange ylide indicates a successful reaction.

-

Stir for 1 hour, then cool the mixture to -78 °C.

-

Add a solution of N-Boc-L-phenylalaninal (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a pure compound.

-

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is a non-negotiable step in its application. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the compound's structure and known values for its constituent functional groups.[6][7][8][9]

| Technique | Parameter | Expected Value / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.20-7.40 ppm (m, 5H) | Aromatic protons of the phenyl ring. |

| ~5.60-5.80 ppm (m, 1H) | Vinyl proton (-CH=CH₂). | ||

| ~5.00-5.20 ppm (m, 2H) | Terminal vinyl protons (=CH₂). | ||

| ~4.50-4.70 ppm (br s, 1H) | Carbamate N-H proton. | ||

| ~4.10-4.30 ppm (m, 1H) | Chiral proton (-CH-NHBoc). | ||

| ~2.80-3.00 ppm (m, 2H) | Methylene protons of the benzyl group (-CH₂-Ph). | ||

| ~1.40 ppm (s, 9H) | tert-Butyl protons of the Boc group. | ||

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm | Carbonyl carbon of the Boc group. |

| ~138-140 ppm | Quaternary aromatic carbon and vinyl -CH=. | ||

| ~126-129 ppm | Aromatic C-H carbons. | ||

| ~115 ppm | Terminal vinyl =CH₂. | ||

| ~80 ppm | Quaternary carbon of the Boc group. | ||

| ~55 ppm | Chiral C-H carbon. | ||

| ~40 ppm | Benzyl -CH₂- carbon. | ||

| ~28 ppm | Methyl carbons of the Boc group. | ||

| FT-IR | Wavenumber (cm⁻¹) | ~3350 cm⁻¹ (N-H stretch) | Carbamate N-H bond. |

| ~3070 cm⁻¹ (=C-H stretch) | Vinylic and aromatic C-H bonds. | ||

| ~2980 cm⁻¹ (-C-H stretch) | Aliphatic C-H bonds. | ||

| ~1690 cm⁻¹ (C=O stretch) | Carbonyl of the Boc group. | ||

| ~1640 cm⁻¹ (C=C stretch) | Alkene double bond. | ||

| Mass Spec | m/z (ESI+) | 248.16 [M+H]⁺, 270.14 [M+Na]⁺ | Confirms the molecular weight of the compound. |

Chiral Purity Analysis

The enantiomeric excess (% ee) is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[10][11]

Caption: Workflow for chiral purity analysis by HPLC.

-

Trustworthiness: A self-validating chiral HPLC method requires running a racemic standard to prove that the two enantiomers can be separated under the chosen conditions. Without this, a single peak for the sample is inconclusive.

-

Typical Conditions:

-

Chiral Stationary Phase (CSP): Macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for separating N-protected amino compounds.[10]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and a buffered aqueous phase or a non-polar solvent like hexane with a polar modifier (e.g., isopropanol).

-

Detection: UV detection, typically around 210-230 nm, where the carbamate and phenyl groups absorb.

-

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its ability to be elaborated into more complex structures.

-

Conformationally Restricted Phenylalanine Isosteres: The core structure is an analogue of phenylalanine. By modifying the butene moiety, chemists can create conformationally restricted versions of this critical amino acid for incorporation into peptidomimetics, such as protease inhibitors.[12]

-

Synthesis of Chiral Amines and Alkaloids: The vinyl group is a versatile functional handle. It can undergo a variety of transformations, including oxidation (e.g., ozonolysis to an aldehyde), dihydroxylation, or hydroboration-oxidation, to introduce new functional groups and stereocenters. These pathways provide access to complex chiral amines and alkaloid natural product skeletons.[13][14]

-

Precursor to Bioactive Scaffolds: The combination of a protected amine and a reactive alkene makes it a suitable precursor for synthesizing heterocyclic systems or for use in coupling reactions to build the carbon framework of drug candidates.[1] For example, it can serve as a key fragment in the synthesis of inhibitors for various enzymes where a specific stereochemical presentation of phenyl and amino groups is required for binding.

Conclusion

This compound is a quintessential example of a modern chiral building block. Its well-defined stereochemistry, orthogonal protecting group strategy, and versatile functional handles make it an enabling tool for medicinal chemists and process developers. A thorough understanding of its structure, synthesis from reliable chiral pool sources, and rigorous analytical characterization are essential for its successful application. By providing a reliable method to install a key stereocenter early in a synthetic sequence, this intermediate streamlines the path toward complex, enantiomerically pure target molecules, accelerating research and development in the pharmaceutical industry.

References

-

(3S)-3-(N-Boc-amino)-4-phenyl-1-butene. LookChem. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. National Institutes of Health (NIH). [Link]

-

Boc-D-phenylalanine. PubChem, National Institutes of Health (NIH). [Link]

-

Unlocking Innovation: The Importance of Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. ResearchGate. [Link]

-

Boc-L-phenylalanine methyl ester. PubChem, National Institutes of Health (NIH). [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

-

4-Amino-1-Boc-piperidine. PubChem, National Institutes of Health (NIH). [Link]

-

(R)-3-phenyl-1-butene. NIST WebBook. [Link]

-

Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed, National Institutes of Health (NIH). [Link]

-

A Concise Synthesis of (E)-3-Amino-1-phenyl-1-butene, a Monoamine Oxidase Inhibitor. ResearchGate. [Link]

- Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. PubChem, National Institutes of Health (NIH). [Link]

-

Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. PubChem, National Institutes of Health (NIH). [Link]

-

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid. PubChem, National Institutes of Health (NIH). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. (3S)-3-(N-Boc-amino)-4-phenyl-1-butene|lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Phenyl-1-butene (768-56-9) 1H NMR spectrum [chemicalbook.com]

- 7. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing (S)-3-Boc-amino-4-phenyl-1-butene for Pharmaceutical Research and Development

Introduction: The Strategic Importance of (S)-3-Boc-amino-4-phenyl-1-butene in Modern Drug Discovery

This compound (CAS No: 107202-43-7) is a chiral building block of significant interest to the pharmaceutical and organic synthesis communities.[1][2] Its molecular structure, featuring a Boc-protected amine and a terminal alkene, makes it a versatile synthon for introducing a stereochemically defined amino-phenylpropyl moiety. This particular motif is a key component in a variety of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group provides stability during multi-step syntheses and allows for facile deprotection under mild acidic conditions, a cornerstone of modern peptide and small molecule synthesis strategies.[3]

The chirality at the C3 position is crucial, as the biological activity of many drug candidates is highly dependent on their stereochemistry. Therefore, access to high-purity, enantiomerically defined starting materials like this compound is a critical first step in many drug discovery pipelines, particularly in the development of targeted therapies.[4] This guide provides an in-depth analysis of the supplier landscape for this vital reagent and outlines a robust procurement and validation protocol for research and development professionals.

Supplier Landscape and Market Analysis

The procurement of specialized chemical reagents requires careful consideration of purity, availability, quantity, and cost. The following table provides a comparative analysis of various suppliers for this compound, compiled from publicly available data. Prices and availability are subject to change and should be confirmed directly with the supplier.

| Supplier/Distributor | Brand | Purity | Available Quantities | Price (USD) | Notes |

| LookChem | Multiple | Varies | 5mg - 1g | Varies | Aggregator listing multiple brands like TRC and Biosynth Carbosynth. |

| Fisher Scientific | TRC | N/A | 25mg, 50mg | Varies | Distributor for Toronto Research Chemicals (TRC), a well-regarded source for research compounds.[5][6] |

| Biosynth Carbosynth | Biosynth | N/A | 5mg, 10mg, 25mg, 50mg, 100mg | $100 - $700 | Offers a wide range of research quantities. |

| Ambeed | Ambeed | 97+% | 1g | $509 | Provides a slightly larger quantity suitable for initial screening. |

| American Custom Chemicals Corp. | ACCC | 95% | 25mg, 250mg | $704.55 - $1593.90 | Specifies a purity of 95%. |

| Clinivex | Clinivex | N/A | Inquire | Inquire | Supplier of research chemicals to the US and Canada.[1] |

| Echemi | Multiple | Varies | Inquire (Bulk available) | Inquire | A marketplace listing primarily Chinese manufacturers, some offering industrial-grade quantities.[7] |

Note: Prices are indicative and were retrieved from search results. Researchers should always request a formal quote.

A Self-Validating Procurement Protocol for Researchers

Sourcing a chemical is more than a simple purchase; it is the foundation of an experiment's reproducibility. The following protocol establishes a self-validating workflow to ensure the quality and identity of the procured this compound, thereby upholding scientific integrity.

Experimental Workflow: From Supplier Selection to In-Lab Validation

Caption: A three-phase workflow for the procurement and validation of critical chemical reagents.

Step-by-Step Methodologies

1. Initial Supplier Vetting and Documentation Review:

-

Causality: The choice of supplier directly impacts the quality of the starting material. For early-stage research, a supplier offering small, high-purity batches (e.g., Biosynth, TRC) is often suitable. For later-stage development, identifying manufacturers on platforms like Echemi who can scale production may be necessary.[7]

-

Protocol:

-

Shortlist 2-3 suppliers from the landscape analysis based on your quantity and budget requirements.

-

Contact each supplier to request a formal quote, current lead time, and, most importantly, a lot-specific Certificate of Analysis (CoA).

-

Critical Checkpoint (CoA Review): Scrutinize the CoA. It should specify the compound's identity, purity (typically determined by HPLC or GC), and stereochemical integrity (chiral HPLC or polarimetry). The absence of a detailed CoA is a significant red flag.

-

2. Procurement and Receipt:

-

Causality: Proper documentation and handling upon receipt are essential for traceability and safety.

-

Protocol:

-

Once a supplier is selected, issue a purchase order.

-

Upon arrival, immediately inspect the packaging for damage.

-

Verify that the received product label (Name, CAS No., Lot No.) matches the purchase order and the supplier's CoA.

-

Log the chemical into your laboratory's inventory management system, retaining all documentation. Store the compound as per the Safety Data Sheet (SDS) recommendations (typically refrigerated).

-

3. Incoming Quality Control (QC) - The Self-Validation Step:

-

Causality: Independent verification of the material's identity and purity is the cornerstone of trustworthy and reproducible research. Do not assume the supplier's CoA is infallible. This step provides authoritative grounding for your subsequent experiments.

-

Protocol:

-

Prepare a dilute sample of the received this compound in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum. The spectrum should be consistent with the expected structure, showing characteristic peaks for the Boc group (~1.4 ppm), the vinyl protons (~5.0-6.0 ppm), and the aromatic protons (~7.2-7.4 ppm).

-

(Optional but Recommended) Perform LC-MS (Liquid Chromatography-Mass Spectrometry) analysis to confirm the molecular weight (247.34 g/mol ) and assess purity.

-

Validation: Compare your analytical data with the data on the supplier's CoA and with reference spectra if available. A clean match validates the material for use in your experiments. If discrepancies arise, quarantine the material and contact the supplier immediately.

-

Applications in Drug Development

The structural framework of this compound makes it a valuable precursor for synthesizing complex molecules. While direct applications are proprietary, its utility can be inferred from the synthesis of structurally related compounds. For instance, chiral amino-phenyl moieties are integral to certain classes of protease inhibitors, including renin inhibitors, where precise stereochemistry is paramount for effective binding to the enzyme's active site.[4] The versatility of the terminal alkene allows for further chemical modifications, such as hydroboration-oxidation, epoxidation, or metathesis reactions, expanding its utility in creating diverse chemical libraries for drug screening. The Boc-protected amine is a standard feature in solid-phase and solution-phase peptide synthesis, suggesting its potential use in constructing peptidomimetics and other complex drug candidates.[][9]

References

-

LookChem. (3S)-3-(N-Boc-amino)-4-phenyl-1-butene. [Link]

-

Fisher Scientific. This compound, TRC (50 mg). [Link]

-

Rhenium Shop. (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid 98%. [Link]

-

BuyersGuideChem. (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone. [Link]

-

ChemUniverse. BOC-(S)-3-AMINO-4-(3-CHLORO-PHENYL)-BUTYRIC ACID. [Link]

-

Fisher Scientific. This compound, TRC (French site). [Link]

-

Fisher Scientific. This compound, TRC (Swedish site). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Importance of Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid in Chemical Synthesis. [Link]

-

ChemUniverse. BOC-(S)-3-AMINO-4-(4-FLUORO-PHENYL)-BUTYRIC ACID. [Link]

-

AXEL - AS ONE. 85-2897-30 this compound 50mg 262906. [Link]

-

MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

-

PubMed. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. [Link]

-

ResearchGate. A Concise Synthesis of (E)-3-Amino-1-phenyl-1-butene, a Monoamine Oxidase Inhibitor. [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

PubChem. 3-Amino-4-phenyl-2-butanone. [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. (S)-3-Boc-amino-4-phenyl-1-butene_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 6. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 7. echemi.com [echemi.com]

- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]

Physical and chemical properties of (S)-3-Boc-amino-4-phenyl-1-butene

An In-Depth Technical Guide to (S)-3-Boc-amino-4-phenyl-1-butene

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a chiral building block of significant interest to researchers and professionals in organic synthesis and drug development. We will move beyond a simple recitation of facts to explore the causality behind its properties and the strategic considerations for its use in experimental design.

Strategic Overview: The Molecular Blueprint

This compound is a versatile synthetic intermediate prized for its specific stereochemistry. Its structure incorporates four key features that define its utility:

-

A Chiral Center: The (S)-configuration at the C3 position is the cornerstone of its application in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules.

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the amine. This ensures the nitrogen nucleophile remains inert during reactions targeting other parts of the molecule, yet it can be removed under mild conditions, a critical feature in multi-step syntheses.[1][]

-

A Terminal Alkene: The vinyl group is a versatile functional handle, amenable to a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

-

A Phenyl Group: The benzyl moiety provides a lipophilic scaffold and can influence the reactivity of adjacent functional groups.

Understanding these components is crucial for leveraging this molecule's full synthetic potential.

Caption: Structure of this compound

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its handling, reaction setup, and purification. The data below has been consolidated from various suppliers and databases.

| Property | Value | Source |

| CAS Number | 107202-43-7 | [3][4][5] |

| Molecular Formula | C₁₅H₂₁NO₂ | [3][4][5] |

| Molecular Weight | 247.34 g/mol | [4][6] |

| Appearance | White to off-white solid | (Inferred from melting point) |

| Melting Point | 72 - 74 °C | [4] |

| Boiling Point | 361.9 °C at 760 mmHg | [3][4] |

| Density | 1.007 g/cm³ | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane | [4] |

| Storage Temperature | 2 - 8 °C, dry, well-ventilated | [4][7][8] |

Spectroscopic Signature: A Self-Validating Analysis

Confirming the identity and purity of this compound is paramount. The following sections detail the expected spectroscopic data, providing a baseline for quality control.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. A scientist should expect to see:

-

Boc Group: A sharp, strong singlet integrating to 9 protons around δ 1.4 ppm . Its singlet nature and high integration are unmistakable indicators of the tert-butyl group.

-

Aromatic Protons: A multiplet integrating to 5 protons, typically in the δ 7.2-7.4 ppm range, corresponding to the monosubstituted phenyl ring.

-

Vinyl Protons: A complex set of signals between δ 5.0-6.0 ppm . The internal vinyl proton (on C3) will appear as a doublet of doublets of doublets (ddd) due to coupling with the two terminal vinyl protons and the chiral methine proton. The two terminal protons will appear as distinct doublets of doublets.

-

Chiral Methine Proton (H-C3): A multiplet signal, expected around δ 4.2-4.5 ppm , coupled to the adjacent benzylic and vinyl protons.

-

Benzylic Protons (H₂-C4): Two diastereotopic protons that will appear as a multiplet (typically two doublets of doublets) around δ 2.8-3.0 ppm due to coupling with the chiral methine proton.

-

Amine Proton (N-H): A broad singlet or doublet, often around δ 4.5-5.0 ppm . Its position can vary with concentration and solvent.

¹³C NMR Spectroscopy

The carbon spectrum complements the ¹H NMR by confirming the carbon framework:

-

Boc Group: Three distinct signals: the quaternary carbon at ~δ 79-80 ppm , the carbonyl carbon at ~δ 155 ppm , and the methyl carbons at ~δ 28 ppm .[9]

-

Alkene Carbons: Two signals in the olefinic region, with the terminal CH₂ at ~δ 115-118 ppm and the internal CH at ~δ 135-140 ppm .

-

Aromatic Carbons: Multiple signals between δ 126-140 ppm .

-

Chiral Carbon (C3): A signal around δ 50-55 ppm .

-

Benzylic Carbon (C4): A signal around δ 40-45 ppm .

FT-IR Spectroscopy

Infrared spectroscopy is a rapid method to verify the presence of key functional groups:

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ from the carbamate N-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ , characteristic of the Boc carbonyl group.

-

C=C Stretch: A medium peak around 1640 cm⁻¹ for the vinyl group.

-

Aromatic C-H and C=C: Overtones and combination bands in the 1600-2000 cm⁻¹ region and sharp peaks around 1450-1600 cm⁻¹ .

Chemical Reactivity and Synthetic Strategy

The true value of this reagent lies in its predictable reactivity, allowing for strategic manipulation in complex synthetic pathways.

Stability and Incompatibilities

The compound is stable under standard storage conditions.[7] However, its reactivity profile dictates key incompatibilities that must be respected in experimental design:

-

Strong Acids: Will cleave the Boc protecting group.[7]

-

Strong Oxidizing Agents: Can react with the alkene and potentially the benzyl position.[7]

Core Transformations: A Workflow Perspective

Two primary sites of reactivity are the Boc-protected amine and the terminal alkene.

A. Boc Group Deprotection: This is the most common and critical reaction, unmasking the amine for subsequent coupling or elaboration. The standard protocol involves treatment with a strong acid like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM).

-

Mechanism: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group. The protecting group then fragments into gaseous isobutylene and carbon dioxide, driving the reaction to completion. This clean decomposition is a major advantage of the Boc group.

Caption: Workflow for Acid-Catalyzed Boc Deprotection.

B. Alkene Transformations: The vinyl group serves as a gateway to numerous other functionalities while preserving the crucial stereocenter.

-

Oxidative Cleavage (Ozonolysis): Treatment with ozone followed by a reductive workup cleaves the double bond to yield a protected amino aldehyde, a valuable precursor for further synthesis.

-

Dihydroxylation: Using reagents like osmium tetroxide (OsO₄) converts the alkene into a diol, adding complexity and new reactive sites.

-

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) selectively reduces the double bond to an ethyl group, yielding the saturated analog.

Applications in Drug Discovery and Development

Chiral amines are privileged structures in medicinal chemistry, and this compound is a key precursor for their synthesis.[10] Its structural motifs are found in a range of bioactive molecules.

-

Pharmaceutical Intermediates: It serves as a building block in the synthesis of complex pharmaceuticals.[11] The Boc-protected amine allows for its incorporation into peptide-like structures or for N-alkylation after deprotection.

-

Synthesis of Chiral Ligands: The free amine, after deprotection, can be used to synthesize chiral ligands for asymmetric catalysis, a field dedicated to producing enantiomerically pure compounds.

-

Precursor to Bioactive Scaffolds: Analogs of this compound are used in the development of potent and targeted therapies. For example, related β-amino acid structures are reactants for preparing inhibitors of centromere-associated protein E (CENP-E), such as GSK 923295, which has been investigated in oncology.[1][8]

Safety and Handling: A Mandate for Researchers

Adherence to safety protocols is non-negotiable. The following guidelines are based on available Safety Data Sheets (SDS).[7]

-

Personal Protective Equipment (PPE): Always handle with gloves and safety glasses with side shields.[7] Body protection should be chosen based on the scale and nature of the work.[7]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid the formation of dust and aerosols.[7] Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place at the recommended temperature of 2-8°C.[4][7]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water.[7]

-

Eye Contact: Flush eyes with water as a precaution.[7]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

-

-

Spill Response: For small spills, sweep up the material and place it in a suitable container for disposal. Avoid allowing the product to enter drains.[7]

References

- Safety Data Sheet for this compound.

- This compound Data Sheet, Guidechem.

- (3S)-3-(N-Boc-amino)-4-phenyl-1-butene Chemical Properties, LookChem.

- Boc-(3S)-3-amino-4-phenyl-2-butanone Applications, Chem-Impex.

- This compound Product Page, H-Bio.

- Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, PubChem.

- 3-Methyl-1-Butene Safety Data Sheet.

- Unlocking Innovation: The Importance of Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid in Chemical Synthesis, NINGBO INNO PHARMCHEM CO.,LTD.

- Safety Data Sheet, Sigma-Aldrich.

- (3S) -3- (N-Boc-amino) -4-fenil-1-buteno, Guidechem.

- This compound, TRC - Fisher Scientific.

- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions, MDPI.

- This compound, TRC - Fisher Scientific Product Page.

- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System, MDPI.

- A Concise Synthesis of (E)-3-Amino-1-phenyl-1-butene, a Monoamine Oxidase Inhibitor, ResearchGate.

- BOC-amino acids, BOC Sciences.

- BOC-(S)-3-AMINO-4-(4-CYANO-PHENYL)-BUTYRIC ACID, Chemdad.

Sources

- 1. nbinno.com [nbinno.com]

- 3. m.guidechem.com [m.guidechem.com]

- 4. (3S)-3-(N-Boc-amino)-4-phenyl-1-butene|lookchem [lookchem.com]

- 5. e-biochem.com [e-biochem.com]

- 6. Page loading... [guidechem.com]

- 7. peptide.com [peptide.com]

- 8. BOC-(S)-3-AMINO-4-(4-CYANO-PHENYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Boc Protection of 3-Amino-4-Phenyl-1-Butene

Introduction: The Critical Role of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Amines, being nucleophilic and basic, are often highly reactive and can interfere with a wide array of desired chemical transformations. The tert-butoxycarbonyl (Boc) group stands out as one of the most prevalent and versatile protecting groups for amines. Its widespread adoption is attributed to its remarkable stability across a broad spectrum of reaction conditions and its straightforward removal under mild acidic protocols.[1][2] This guide provides a comprehensive technical overview of the mechanism and application of Boc protection, specifically focusing on the substrate 3-amino-4-phenyl-1-butene, a valuable chiral building block in synthetic chemistry.

The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution

The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most common method for introducing the Boc protecting group.[3][4] This transformation proceeds through a nucleophilic acyl substitution pathway.

The core of the mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][5][6] This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate leads to the formation of the N-Boc protected amine. A key feature of this reaction is the generation of byproducts: tert-butanol and carbon dioxide gas.[1][5] The evolution of CO₂ provides a significant thermodynamic driving force, pushing the reaction to completion.[1]

While the reaction can proceed without a base, as the tert-butyl carbonate leaving group can deprotonate the amine, bases like sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (DMAP) are often employed to accelerate the reaction and neutralize the generated acidic species.[3][5][7]

Visualizing the Mechanism

Caption: Reaction mechanism of Boc protection of an amine.

Experimental Protocol: Boc Protection of 3-Amino-4-Phenyl-1-Butene

This section outlines a robust and widely applicable protocol for the Boc protection of primary amines, adaptable for 3-amino-4-phenyl-1-butene.

Materials and Reagents

| Reagent/Material | Purpose | Typical Molar Excess |

| 3-Amino-4-phenyl-1-butene | Substrate | 1.0 equiv |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc Source | 1.0 - 1.2 equiv |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Aqueous Base | - |

| Water (deionized) | Quenching/Washing | - |

| Brine | Washing | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | - |

| Round-bottom flask | Reaction Vessel | - |

| Magnetic stirrer and stir bar | Agitation | - |

| Separatory funnel | Extraction | - |

| Rotary evaporator | Solvent Removal | - |

Step-by-Step Procedure

-

Dissolution: Dissolve 3-amino-4-phenyl-1-butene (1.0 equiv) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.0 - 1.2 equiv) to the solution.

-

Aqueous Base: Add an equal volume of saturated aqueous sodium bicarbonate solution to the reaction mixture.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.[1]

-

Workup - Quenching and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Add water to quench the reaction. Extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM or ethyl acetate).[1]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude Boc-protected product.

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel.[1]

Visualization of the Experimental Workflow

Caption: General experimental workflow for Boc protection.

Safety Considerations with Di-tert-butyl Dicarbonate

Di-tert-butyl dicarbonate (Boc₂O) is a widely used reagent, but it is not without hazards. It is crucial to handle this chemical with appropriate safety precautions.

-

Inhalational Toxicity: The primary hazard associated with Boc anhydride is its toxicity upon inhalation.[3] Its median lethal concentration is comparable to that of phosgene.[3] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[8][9][10]

-

Pressure Buildup: Boc anhydride can slowly decompose, especially in the presence of moisture, to produce carbon dioxide gas.[3] This can lead to a buildup of pressure in sealed containers. For this reason, it is typically sold and should be stored in plastic bottles rather than glass ones.[3] Always handle and open containers with care.

-

Flammability: Di-tert-butyl dicarbonate is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[8][9][10]

Deprotection of the Boc Group

A significant advantage of the Boc protecting group is its facile removal under mild acidic conditions.[1][2] The most common method for Boc deprotection involves treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane or methanol.[3][11]

The mechanism of acid-catalyzed deprotection begins with the protonation of the carbamate's carbonyl oxygen.[12] This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene.

Visualizing the Deprotection Mechanism

Caption: Acid-catalyzed Boc deprotection mechanism.

Conclusion

The Boc protection of 3-amino-4-phenyl-1-butene is a fundamental and highly efficient transformation in organic synthesis. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with a well-defined experimental protocol and a commitment to safety, enables researchers to effectively utilize this protecting group strategy in the synthesis of complex molecules. The orthogonality of the Boc group, particularly its stability to basic and nucleophilic conditions and its mild acidic cleavage, ensures its continued prominence in the synthetic chemist's toolkit.[4]

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]

-

Di-tert-butyl dicarbonate - Wikipedia. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. [Link]

-

Amine Protection / Deprotection - Fisher Scientific. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

-

Di-tert-butyl dicarbonate - Novachem. [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry - ACS Publications. [Link]

-

DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. [Link]

-

Amine Boc protection-Mechanism and Reaction Setup - YouTube. [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

-

Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira - Organic Syntheses Procedure. [Link]

-

(R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID - PubChem. [Link]

-

Synthesis of 1-(4-tert.-butoxy-phenyl)-butan-3-one - PrepChem.com. [Link]

-

A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst - Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine Protection / Deprotection [fishersci.dk]

- 8. Di-tert-butyl dicarbonate(24424-99-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. dl.novachem.com.au [dl.novachem.com.au]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Stability and storage conditions for (S)-3-Boc-amino-4-phenyl-1-butene

An In-depth Technical Guide to the Stability and Storage of (S)-3-Boc-amino-4-phenyl-1-butene

Abstract

This compound is a critical chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its structural integrity is paramount for ensuring stereochemical purity and predictable reactivity in subsequent synthetic steps. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. We will elucidate the primary degradation pathways rooted in its constituent functional groups—the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive allylic system. Based on this chemical rationale, we establish detailed, field-proven protocols for optimal long-term storage, short-term handling, and analytical assessment of the compound's purity over time. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and stability of this key synthetic intermediate.

Introduction

The utility of this compound stems from its unique combination of a stereodefined amine, protected for controlled reactivity, and a terminal alkene, available for diverse chemical transformations. As with many complex organic molecules, its stability is not absolute. Understanding the potential for degradation is essential for preventing the loss of valuable material, avoiding the introduction of impurities into a reaction sequence, and ensuring the reproducibility of synthetic outcomes. This guide moves beyond simple storage temperature recommendations to explain the underlying chemical principles that dictate the compound's stability profile.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and storage. The data presented below has been aggregated from chemical suppliers and databases.

| Property | Value | Source |

| Chemical Name | (S)-3-(tert-Butoxycarbonylamino)-4-phenyl-1-butene | [1] |

| CAS Number | 107202-43-7 | [1] |

| Molecular Formula | C₁₅H₂₁NO₂ | [1] |

| Molecular Weight | 247.34 g/mol | [1] |

| Melting Point | 72 - 74 °C | [1] |

| Boiling Point | 361.9 °C at 760 mmHg | [1] |

| Density | 1.007 g/cm³ | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Chloroform, Dichloromethane | [1] |

| Recommended Storage | 2 - 8 °C | [1] |

Core Stability Profile & Potential Degradation Pathways

The stability of this compound is primarily influenced by two structural features: the Boc-protecting group and the allylic butene chain.

The Boc-Protecting Group: Acid Lability

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its general stability towards nucleophiles and basic conditions.[2] However, its defining characteristic is its lability under acidic conditions.[3][4]

Mechanism of Degradation: The cleavage mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by a heterolytic cleavage that results in the formation of the free amine, carbon dioxide, and a highly stable tert-butyl cation.[3] The propensity of this reaction to occur is the primary chemical vulnerability of the title compound.

-

Causality: The stability of the resulting tert-butyl cation is the thermodynamic driving force behind this deprotection. Therefore, exposure to even trace amounts of strong acids (e.g., HCl, trifluoroacetic acid) can lead to significant degradation.[4][5] Over extended periods, even weaker acids or acidic surfaces (e.g., certain grades of silica gel) can facilitate slow decomposition.

The Allylic System: Oxidation and Isomerization Vulnerability

The 1-butene moiety, with its allylic proton at the C-3 position, presents a second potential site for degradation.

-

Oxidative Degradation: The allylic position is susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metal impurities, which can initiate radical chain reactions. This can lead to the formation of hydroperoxides and subsequent decomposition products, compromising sample purity.

-

Isomerization: While allylic amines are generally stable, the double bond can be susceptible to isomerization, potentially shifting to form a more thermodynamically stable internal alkene (enamine precursor) under certain conditions, such as in the presence of transition metal catalysts or strong bases.[6] Though less common under typical storage, this pathway should be considered if the compound is subjected to non-standard conditions.

The diagram below illustrates the primary degradation pathways.

Recommended Storage Conditions

Based on the chemical vulnerabilities detailed above, a multi-faceted storage strategy is required to ensure long-term stability and preserve the compound's high purity.

Long-Term Storage (> 1 month)

For optimal preservation, the compound should be stored as a solid under conditions that mitigate both acid-catalyzed hydrolysis and oxidation.

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C | Slows the kinetic rate of all potential degradation reactions.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation of the allylic system and minimizing water available for potential hydrolysis. |

| Light | Amber Vial / Dark Location | Prevents photo-initiated radical oxidation at the allylic position. |

| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric contaminants. Glass is preferred over plastic to avoid potential leaching of acidic plasticizers. |

Short-Term / In-Use Storage (< 1 week)

When the compound is in active use, maintaining stability is equally important.

-

On the Bench: Keep the solid in a tightly sealed container, minimizing its time open to the atmosphere.

-

In Solution: If preparing stock solutions, use anhydrous, aprotic solvents (e.g., Dichloromethane, THF).[1] Avoid protic or acidic solvents. Solutions should be freshly prepared for best results. If storage is necessary, store under an inert atmosphere at 2-8°C for no more than a few days. The stability in solution is significantly lower than in the solid state and should be empirically determined if required.

Handling and Use Protocols

Adherence to proper handling techniques is crucial to prevent inadvertent degradation.

General Handling

-

Work under Inert Atmosphere: Whenever possible, handle the solid compound in a glove box or under a positive pressure of Argon or Nitrogen. This is the most effective way to prevent exposure to air and moisture.[7]

-

Use Clean Glassware: Ensure all spatulas and glassware are scrupulously clean and dry. Avoid cross-contamination from acidic reagents.

-

Avoid Incompatible Materials: Do not store or handle the compound near strong acids or strong oxidizing agents.[7]

Preparing Solutions

-

Solvent Choice: Use high-purity, anhydrous aprotic solvents.

-

Dissolution: Dissolve the compound at room temperature. Gentle warming can be used if necessary, but prolonged heating should be avoided.

-

pH Control: Ensure the final solution is not acidic. If subsequent reaction steps involve acidic reagents, the this compound should be added last or at a controlled temperature to minimize exposure time.

Experimental Protocol for Stability Assessment

To empirically validate the stability of a given batch of material under specific storage conditions, a straightforward High-Performance Liquid Chromatography (HPLC) purity assay is recommended. This protocol provides a self-validating system to monitor compound integrity over time.

Objective: To quantify the purity of this compound and detect the formation of degradation products over a set time course.

Methodology: A reverse-phase HPLC method is suitable for monitoring the purity of the relatively nonpolar parent compound and detecting more polar degradants (such as the deprotected amine).

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation:

-

Prepare a stock solution of the compound in Acetonitrile at approximately 1 mg/mL.

-

Dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Experimental Workflow:

-

Time Zero (T₀) Analysis: Upon receiving a new batch of the compound, perform the HPLC analysis as described above to establish its initial purity.

-

Sample Aliquoting: Aliquot the solid compound into several separate, appropriately labeled amber glass vials.

-

Storage: Store the vials under the desired test conditions (e.g., 2-8°C under Argon, room temperature exposed to air, etc.).

-

Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months), remove one vial from storage. Allow it to equilibrate to room temperature before opening.

-

Analysis: Prepare a sample and analyze it by HPLC using the established method.

-

Data Analysis: Calculate the purity at each time point by dividing the peak area of the parent compound by the total peak area of all components in the chromatogram. A decrease in the relative area of the main peak indicates degradation.

The workflow for this stability study is visualized below.

Conclusion

The stability of this compound is robust when appropriate precautions are taken. The primary liabilities are the acid-catalyzed cleavage of the Boc group and, to a lesser extent, oxidation of the allylic system. The optimal storage strategy involves maintaining the compound as a solid at 2-8°C under an inert atmosphere and protected from light. By understanding the chemical principles behind its potential degradation and implementing the handling and analytical protocols described herein, researchers can ensure the long-term integrity of this valuable chiral intermediate, leading to more reliable and reproducible synthetic outcomes.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][2]

-

Journal of the American Chemical Society. (n.d.). Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Retrieved from [Link][6]

-

LookChem. (n.d.). (3S)-3-(N-Boc-amino)-4-phenyl-1-butene. Retrieved from [Link][1]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link][5]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][3]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][4]

Sources

- 1. (3S)-3-(N-Boc-amino)-4-phenyl-1-butene|lookchem [lookchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

The Genesis and Synthetic Evolution of (S)-3-Boc-amino-4-phenyl-1-butene: A Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral γ-Amino Allylic Scaffolds

(S)-3-Boc-amino-4-phenyl-1-butene is a valuable chiral building block in asymmetric synthesis, particularly prominent in the field of medicinal chemistry. Its structure, featuring a stereodefined amine at the γ-position relative to a vinyl group and adjacent to a phenyl moiety, offers a unique combination of functionalities. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and further elaboration, making it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, and synthetic strategies for this important compound, with a focus on the chemical principles that underpin its preparation and utility.

Historical Context: Emergence in the Quest for Novel Therapeutics

The development of this compound is intrinsically linked to the broader effort in drug discovery to create potent and selective enzyme inhibitors. While a singular "discovery" paper for this specific molecule is not readily identifiable, its structural motifs began appearing in scientific literature related to the synthesis of peptidomimetics and other complex chiral molecules. Notably, the core structure is a key component in the synthesis of renin inhibitors, a class of antihypertensive drugs. The design of these inhibitors often involves mimicking the transition state of the angiotensinogen cleavage by renin, which necessitates the precise stereochemical arrangement of amino and hydroxyl groups.

The synthesis of structurally related compounds, such as 3(S)-amino-4(R,S)-phenyl-2-piperidones, for renin inhibitors highlights the importance of the chiral 3-amino-4-phenylbutane backbone.[1] The vinylic functionality in this compound offers a handle for further chemical transformations, such as oxidation, reduction, or metathesis, allowing for the generation of diverse molecular scaffolds.

Synthetic Strategies: Pathways to a Key Chiral Intermediate

The asymmetric synthesis of this compound and its analogs relies on several key strategies in modern organic chemistry. The primary challenge lies in the stereoselective installation of the amine group at the C3 position.

From Chiral Pool Precursors: The Amino Acid Approach

A common and logical approach to the synthesis of chiral amines is the use of readily available chiral starting materials, such as amino acids. L-phenylalanine is an ideal precursor for this compound due to the presence of the required stereocenter and the phenyl group.

Conceptual Workflow from L-Phenylalanine:

Figure 1: Conceptual synthetic pathway from L-Phenylalanine.

Detailed Protocol (Illustrative):

-

Boc Protection of L-Phenylalanine: L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent system (e.g., dioxane/water) to yield N-Boc-L-phenylalanine.[2]

-

Reduction of the Carboxylic Acid: The carboxylic acid of N-Boc-L-phenylalanine is selectively reduced to the corresponding aldehyde (Boc-L-phenylalaninal). This can be achieved through various methods, such as conversion to a Weinreb amide followed by reduction with a hydride reagent (e.g., DIBAL-H), or by controlled reduction of an activated ester.

-

Wittig Reaction: The resulting aldehyde is then subjected to a Wittig reaction with methylenetriphenylphosphorane (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium), to introduce the terminal double bond, affording this compound.

Causality in Experimental Choices:

-

Boc Protection: The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is often a requirement in multi-step syntheses.[2]

-

Controlled Reduction: The choice of reducing agent is critical to prevent over-reduction to the alcohol. Weinreb amide chemistry provides a reliable method for stopping the reduction at the aldehyde stage.

-

Wittig Olefination: The Wittig reaction is a classic and highly effective method for the formation of carbon-carbon double bonds from aldehydes and ketones.

Asymmetric Hydrogenation and Transfer Hydrogenation Approaches

An alternative strategy involves the asymmetric reduction of a suitable prochiral precursor, such as a β-amino ketone. This approach allows for the creation of the desired stereocenter catalytically.

Conceptual Workflow via Asymmetric Hydrogenation:

Sources

Methodological & Application

Application Notes & Protocols: Chiral Synthesis of Pharmaceutical Intermediates Using (S)-3-Boc-amino-4-phenyl-1-butene

Introduction: The Strategic Value of a Chiral Allylic Amine

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure building blocks is paramount for achieving high efficacy and safety in drug candidates. (S)-3-(tert-Butoxycarbonylamino)-4-phenyl-1-butene stands out as a versatile and highly valuable C4 chiral synthon. Its unique structure, featuring a terminal olefin, a stereodefined amine protected with a labile Boc group, and a phenyl group, makes it a strategic precursor for the construction of complex molecular architectures, particularly the hydroxyethylamine isostere core found in many potent antiretroviral drugs.

This application guide provides an in-depth exploration of the utility of (S)-3-Boc-amino-4-phenyl-1-butene, focusing on its transformation into key pharmaceutical intermediates for HIV protease inhibitors. We will detail the scientific rationale behind its application and provide robust, step-by-step protocols for two of its most critical transformations: diastereoselective epoxidation to form a chiral epoxide and oxidative cleavage via ozonolysis to generate a chiral α-amino aldehyde. These intermediates are pivotal in the syntheses of drugs such as Atazanavir and Darunavir.

Chemical Profile and Specifications

A thorough understanding of the substrate's properties is critical for successful and reproducible synthetic outcomes.

| Property | Specification |

| Chemical Name | tert-Butyl ((S)-1-benzyl-2-propen-1-yl)carbamate |

| Synonyms | This compound |

| CAS Number | 107202-43-7 |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.33 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Stereochemistry | (S)-configuration |

| Solubility | Soluble in methanol, ethanol, dichloromethane, THF, ethyl acetate |

| Storage | Store at 2-8°C under an inert atmosphere |

Application in HIV Protease Inhibitor Synthesis

The primary and most significant application of this compound is in the synthesis of HIV protease inhibitors. The HIV protease enzyme is a critical target in antiretroviral therapy, and inhibitors designed to block its active site have revolutionized the treatment of HIV/AIDS.[1] Many of the most effective inhibitors, including Atazanavir and Darunavir, are peptidomimetic compounds containing a central (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl scaffold.[2][3]

The (S)-configuration of the starting butene derivative is strategically leveraged to set the precise stereochemistry required in these complex drug molecules. The terminal double bond serves as a chemical handle that can be selectively functionalized to introduce the necessary oxygenated functionalities, as illustrated in the workflow below.

Caption: Synthetic utility of this compound.

The conversion of the butene to either the corresponding epoxide or aldehyde provides two distinct and powerful pathways to access the core structure of these inhibitors.

Experimental Protocols

The following protocols are designed to be self-validating, providing detailed steps from setup to purification. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be observed at all times.

Protocol 1: Synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

This two-step protocol proceeds via a halohydrin intermediate followed by intramolecular cyclization. This method provides high diastereoselectivity, yielding the key syn-epoxide necessary for HIV protease inhibitor synthesis.

Workflow Diagram:

Caption: Two-step epoxidation workflow.

Step 1: Halohydrin Formation

-

Rationale: The reaction of the alkene with an N-halosuccinimide (NBS) in the presence of water generates a bromonium ion intermediate. The subsequent backside attack by water at the less hindered terminal carbon proceeds with high regioselectivity to yield the bromohydrin. The stereochemistry at C3 directs the facial attack, leading to the desired (2R,3S) diastereomer.

-

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Dimethyl sulfoxide (DMSO)

-

Deionized Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound in a 10:1 mixture of DMSO and water (approx. 0.2 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours, monitoring the consumption of starting material by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromohydrin, which can often be used in the next step without further purification.

-

Step 2: Epoxide Formation (Intramolecular Williamson Ether Synthesis)

-

Rationale: A base, such as potassium hydroxide, deprotonates the hydroxyl group of the bromohydrin to form an alkoxide. This alkoxide then undergoes a rapid intramolecular Sₙ2 reaction, displacing the bromide to form the stable epoxide ring.[4] This reaction proceeds with an inversion of configuration at the carbon bearing the halogen, but since the new bond is formed at C1, the stereochemistry at C2 and C3 is retained.

-

Materials:

-

Crude (2R,3S)-3-(Boc-amino)-1-bromo-4-phenylbutan-2-ol (1.0 eq)

-

Potassium hydroxide (KOH) (3.0 eq)

-

Ethanol (EtOH)

-

Ethyl acetate

-

Deionized Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the crude bromohydrin in ethanol (approx. 0.5 M).

-

In a separate flask, dissolve potassium hydroxide in ethanol and cool the solution to 5°C.[4]

-

Slowly add the ethanolic KOH solution to the bromohydrin solution with vigorous stirring, maintaining the temperature at approximately 5°C.[4]

-

Stir the reaction for an additional 1-2 hours at this temperature. Monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo to remove the ethanol.[4]

-

Dissolve the residue in ethyl acetate and wash with water and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting white solid, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.[4]

-

Protocol 2: Synthesis of (S)-2-(Boc-amino)-3-phenylpropanal via Ozonolysis

This protocol describes the oxidative cleavage of the terminal alkene to furnish the corresponding chiral α-amino aldehyde. This aldehyde is another highly valuable intermediate for building the core of HIV protease inhibitors through reactions like nucleophilic additions.

-

Rationale: Ozonolysis is a powerful and reliable method for cleaving carbon-carbon double bonds.[5] The reaction proceeds through a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[6] A subsequent reductive workup with an agent like dimethyl sulfide (DMS) cleaves the ozonide to yield the desired carbonyl compounds without over-oxidation to the carboxylic acid.[5] For a terminal alkene, this process yields an aldehyde and formaldehyde.

-

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) generated from an ozone generator

-

Dimethyl sulfide (DMS) (2.0-3.0 eq)

-

Nitrogen or Argon gas

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound in a 3:1 mixture of anhydrous DCM and MeOH (approx. 0.1 M).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color in the solution, indicating the presence of excess ozone. Alternatively, a Sudan Red indicator can be used, which will decolorize upon complete consumption of the alkene.

-

Once the reaction is complete, stop the ozone flow and purge the solution with dry nitrogen or argon for 15-20 minutes to remove all excess ozone. This step is critical for safety.

-

While maintaining the temperature at -78°C, slowly add dimethyl sulfide (DMS) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for at least 4 hours or overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

-

Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure. The resulting aldehyde is often sensitive and may be used immediately in the next step without extensive purification. If necessary, purification can be achieved via careful flash column chromatography on silica gel.

-

Conclusion and Future Perspectives

This compound is a cornerstone chiral building block for the asymmetric synthesis of advanced pharmaceutical intermediates. The protocols detailed herein for its conversion into a key epoxide and a chiral aldehyde provide reliable and scalable methods for accessing the core structures of several FDA-approved HIV protease inhibitors. The causality behind its utility lies in its pre-installed stereocenter, which masterfully directs the stereochemical outcome of subsequent transformations on the versatile olefin handle. As drug development continues to push the boundaries of molecular complexity, the strategic application of such well-defined chiral synthons will remain indispensable for the efficient and enantioselective production of next-generation therapeutics.

References

-

Reusch, W. (n.d.). Mechanism of Ozonolysis. Michigan State University Department of Chemistry. Retrieved from [Link]

-

Ghosh, A. K., Schiltz, G., Perali, R. S., Leshchenko, S., Kay, S., Walters, D. E., Koh, Y., Maeda, K., & Mitsuya, H. (2006). Design and synthesis of novel HIV-1 protease inhibitors incorporating oxyindoles as the P2'-ligands. Bioorganic & Medicinal Chemistry Letters, 16(7), 1869–1873. [Link]

-